REACTION_CXSMILES
|
[CH3:1][C:2]1=[C:3]([CH3:9])[C:4]([O:6][C:7]1=[O:8])=O.[CH3:10][O:11][CH:12]([O:15][CH3:16])[CH2:13][NH2:14].O>C1(C)C=CC=CC=1>[CH3:10][O:11][CH:12]([O:15][CH3:16])[CH2:13][N:14]1[C:4](=[O:6])[C:3]([CH3:9])=[C:2]([CH3:1])[C:7]1=[O:8]
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C/C/1=C(/C(=O)OC1=O)\C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( t )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated to the boil
|
Type
|
CUSTOM
|
Details
|
is separated off by means of a water separator
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Type
|
CUSTOM
|
Details
|
giving 127 g (90% of theory) of the product of boiling point 160° C. at 0.03 mbar which
|
Name
|
|
Type
|
|
Smiles
|
COC(CN1C(C(=C(C1=O)C)C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |